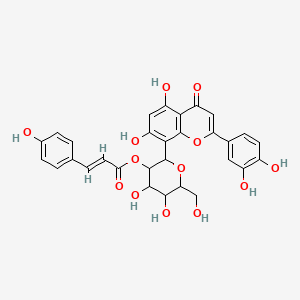

Orientin 2''-O-p-trans-coumarate

Vue d'ensemble

Description

Orientin 2''-O-p-trans-coumarate is a useful research compound. Its molecular formula is C30H26O13 and its molecular weight is 594.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Orientin 2''-O-p-trans-coumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orientin 2''-O-p-trans-coumarate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Method Development

A study developed a reliable high-performance liquid chromatography (HPLC) method for the simultaneous determination of several compounds, including trans-p-coumaric acid and orientin, providing a scientific basis for the quality control of Herba Lophatheri. This method shows potential for the quantitative analysis of orientin 2''-O-p-trans-coumarate in herbal medicine (Shao et al., 2011).

Cell Proliferation

Orientin 2''-O-p-trans-coumarate was identified as a new flavonoid with strong cell proliferation-promoting effects in a study focusing on the seeds of Trigonella foenum-graecum. This compound significantly promoted 2BS cell proliferation induced by H2O2 (Wang et al., 2010).

Neuroprotection

Several studies have reported on the neuroprotective effects of orientin. It was found to alleviate H2O2-induced apoptosis in PC12 cells by inhibiting the ROS-mediated activation of Src-MAPK/AKT signaling (Qi et al., 2018). Orientin also protected rat cortical neurons against oxygen-glucose deprivation/reperfusion-induced cell injury, implying its potential therapeutic application for newborn cerebral ischemia/reperfusion injury (Tian et al., 2018).

Cardioprotection

Orientin has demonstrated cardioprotective effects in several studies. It protected myocardial cells against hypoxia-reoxygenation injury through the induction of autophagy and balancing of autophagy through regulating AMPK, Akt, mTOR, and Bcl-2 associated signaling pathways (Liu et al., 2016). Moreover, it reduced myocardial infarction size and mitigated adverse cardiac remodeling through the eNOS/NO signaling cascades (Li et al., 2017).

Anti-Inflammatory Effects

Orientin displayed anti-inflammatory effects by inhibiting the progression of fibroblast-like synovial cells in rheumatoid arthritis through the regulation of the MAPK-signaling pathway (Ji & Xu, 2022). It also alleviated dextran sulfate sodium (DSS)-induced colitis in mice, suggesting its potential in treating inflammatory bowel disease via suppression of TLR4 and inactivation of NF-kB and MAPK pathways (Aning et al., 2016).

Anticancer Properties

Orientin exerted antimigratory and anti-invasive effects by inhibiting MMP-9 and IL-8 expression through the PKCα/ ERK/AP-1/STAT3-mediated signaling pathways in TPA-treated MCF-7 breast cancer cells (Kim et al., 2018). It also suppressed colonic cell proliferation and mitigated the inflammatory response in DMH-induced colorectal carcinogenesis, suggesting its potential as a chemotherapeutic agent (Thangaraj & Vaiyapuri, 2017).

Propriétés

IUPAC Name |

[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYOEXOYRWIOU-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orientin 2''-O-p-trans-coumarate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

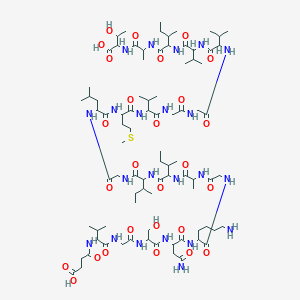

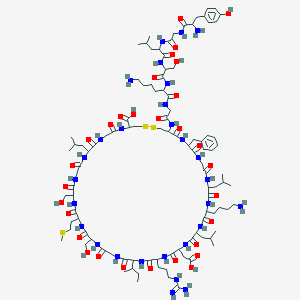

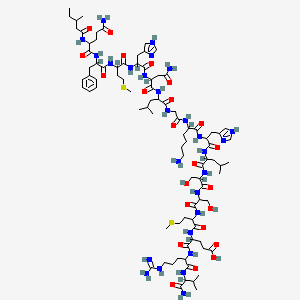

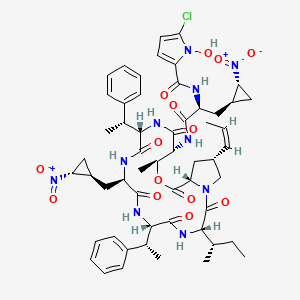

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione](/img/structure/B8261166.png)

![(E)-5-(3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B8261171.png)

![(5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B8261183.png)

![Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B8261184.png)

![2-[[[5-(2,4-Dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B8261235.png)

![8-[6-[(5,7-Dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one](/img/structure/B8261245.png)

![(5S)-4-[(E)-Ethylidene]-1,3,4,5,6,7-hexahydro-6-hydroxymethyl-6beta-methoxycarbonyl-2alpha,5-ethano-2H-azocino[4,3-b]indole 2-oxide](/img/structure/B8261252.png)